molecular formula C11H12F3NO2 B13196188 (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B13196188
M. Wt: 247.21 g/mol
InChI Key: BPEWMCKHTDGLLB-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C11H12F3NO2 This compound is notable for its unique structure, which includes a benzodioxin ring and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with 2,2,2-trifluoroethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. This would involve optimizing the reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or activating them. The benzodioxin ring structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amine
  • (2,2,2-Trifluoroethyl)amine

Uniqueness

What sets (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine apart from similar compounds is its combined structural features of both the benzodioxin ring and the trifluoroethylamine group. This unique combination imparts distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9/h1-2,5,15H,3-4,6-7H2

InChI Key

BPEWMCKHTDGLLB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F

Origin of Product

United States

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